An In-depth Technical Guide to Methyl 6-chloro-5-hydroxynicotinate
An In-depth Technical Guide to Methyl 6-chloro-5-hydroxynicotinate
CAS Number: 915107-30-1
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-chloro-5-hydroxynicotinate, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analysis and purification. Furthermore, this guide explores its role as a crucial intermediate in the synthesis of pharmacologically active molecules, including metabolites of prominent insecticides, and discusses its potential applications in the development of novel therapeutics. Safety and handling information are also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
Methyl 6-chloro-5-hydroxynicotinate is a substituted pyridine derivative. Its structure incorporates a chloro, a hydroxyl, and a methyl ester group, making it a versatile intermediate for further chemical modifications.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | PubChem |
| CAS Number | 915107-30-1 | ChemicalBook[1] |
| Molecular Formula | C₇H₆ClNO₃ | PubChem[2] |
| Molecular Weight | 187.58 g/mol | PubChem[2] |
| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Cl)O | PubChem[2] |
| InChI Key | ZDIHYBCAMKQMID-UHFFFAOYSA-N | PubChem[2] |
| Appearance | White crystalline solid | Inferred from synthesis |
| Melting Point | 142-143 °C | Guidechem[3] |
| Boiling Point | 383.8 °C at 760 mmHg (Predicted) | Guidechem[3] |
| Density | 1.433 g/cm³ (Predicted) | Guidechem[3] |
| pKa | 3.61±0.10 (Predicted) | Guidechem[3] |
| LogP | 1.22720 (Predicted) | Guidechem[3] |
Synthesis
Methyl 6-chloro-5-hydroxynicotinate can be synthesized from methyl 5-hydroxynicotinate via electrophilic chlorination using sodium hypochlorite.
Experimental Protocol
The following protocol is based on a reported synthesis with a 42% yield.[1]
Materials:
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Methyl 5-hydroxynicotinate
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Aqueous sodium hypochlorite (6.15%)
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2 M Hydrochloric acid
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Ice bath
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Filtration apparatus
Procedure:
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In a suitable reaction flask, cool a suspension of methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in water using an ice bath.
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Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to the cooled suspension while stirring.
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Continue stirring the reaction mixture in the ice bath for 30 minutes.
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Terminate the reaction by adding 2 M hydrochloric acid (20 mL).
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Collect the resulting white crystalline precipitate by filtration.
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Wash the crystals with cold water and dry to obtain methyl 6-chloro-5-hydroxynicotinate (2.31 g).
Proposed Reaction Mechanism
The synthesis involves the electrophilic aromatic substitution of the electron-rich pyridine ring of methyl 5-hydroxynicotinate. The hydroxyl group at the 5-position is an activating group, directing the electrophilic chlorination to the ortho position (C6). The sodium hypochlorite in an acidic medium (formed by the addition of HCl) generates hypochlorous acid (HOCl), which is the active chlorinating agent.
Caption: Proposed mechanism for the synthesis of Methyl 6-chloro-5-hydroxynicotinate.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for Methyl 6-chloro-5-hydroxynicotinate is not widely available in the public domain. The following data is a combination of reported values and predicted characteristics based on analogous structures.
NMR Spectroscopy
¹H NMR: A reported ¹H NMR spectrum (400 MHz, CDCl₃) shows the following peaks: δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H).[1]
Table 2: ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.32 | broad singlet | 1H | -OH |
| 8.48 | doublet | 1H | Ar-H |
| 7.84 | doublet | 1H | Ar-H |
| 7.40 | singlet | 1H | Ar-H |
| 3.93 | singlet | 3H | -OCH₃ |
¹³C NMR (Predicted): Based on the structure and data from similar compounds, the following are predicted chemical shifts for the carbon atoms.
Table 3: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~165 |
| C6 | ~150 |
| C5 | ~145 |
| C2 | ~140 |
| C4 | ~125 |
| C3 | ~115 |
| -OCH₃ | ~52 |
Mass Spectrometry
LC-MS (ELSD) analysis has confirmed the molecular weight of Methyl 6-chloro-5-hydroxynicotinate, with a measured [M]⁺ of 187, which matches the calculated mass.[1] The fragmentation pattern in mass spectrometry for pyridine carboxylic acid esters can be complex, often involving rearrangements.[4]
Infrared (IR) Spectroscopy (Predicted)
Based on the functional groups present, the IR spectrum of Methyl 6-chloro-5-hydroxynicotinate is expected to show the following characteristic absorption bands.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-O stretch (hydroxyl) |
| ~800 | C-Cl stretch |
Analytical and Purification Methods
Purification
The crude product from the synthesis is a crystalline solid and can be purified by recrystallization. A suitable solvent system would likely be an alcohol/water or ethyl acetate/hexane mixture.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of Methyl 6-chloro-5-hydroxynicotinate.
Table 5: Representative HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from 10% to 90% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Applications in Drug Development
Methyl 6-chloro-5-hydroxynicotinate is a valuable building block for the synthesis of more complex molecules with potential biological activity.[1]
Synthesis of Imidacloprid Metabolites
A primary application of this compound is in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the widely used neonicotinoid insecticide, Imidacloprid.[1] Understanding the biological activity and metabolic fate of such compounds is crucial in toxicology and drug metabolism studies.
Potential for Novel Therapeutics
The presence of multiple reactive functional groups allows for the construction of diverse pyridine-based heterocyclic scaffolds.[1] These scaffolds are common in molecules with anti-inflammatory, antibacterial, and nervous system activities.[1]
Caption: Role of Methyl 6-chloro-5-hydroxynicotinate in synthesis.
Safety and Handling
A Safety Data Sheet (SDS) for Methyl 6-chloro-5-hydroxynicotinate indicates that it is harmful if swallowed.[5]
Table 6: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
Precautionary Statements: [5]
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P264: Wash thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
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P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection.
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Use in a well-ventilated area or with appropriate respiratory protection.
Conclusion
Methyl 6-chloro-5-hydroxynicotinate is a synthetically accessible and highly functionalized pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its utility in the preparation of insecticide metabolites and its potential as a scaffold for novel therapeutic agents underscore its importance for researchers in drug discovery and development. While comprehensive experimental data for this specific compound is limited in public resources, this guide provides a solid foundation of its known properties, synthesis, and potential applications, supplemented with data from analogous structures to facilitate its use in a research setting. Proper safety precautions should be observed when handling this compound.
